molecular formula C12H9ClN2S B11862550 2-(5-Chlorothiophen-2-yl)-6-methylimidazo[1,2-a]pyridine CAS No. 88594-29-0

2-(5-Chlorothiophen-2-yl)-6-methylimidazo[1,2-a]pyridine

Katalognummer: B11862550
CAS-Nummer: 88594-29-0
Molekulargewicht: 248.73 g/mol
InChI-Schlüssel: NTKZUFCMDHNQRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-Chlorothiophen-2-yl)-6-methylimidazo[1,2-a]pyridine is a heterocyclic compound that features a unique structure combining a thiophene ring and an imidazo[1,2-a]pyridine moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chlorothiophen-2-yl)-6-methylimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with 5-chlorothiophene-2-carbaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions often include heating the mixture to facilitate the cyclization process, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-Chlorothiophen-2-yl)-6-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid in dichloromethane.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

Wissenschaftliche Forschungsanwendungen

2-(5-Chlorothiophen-2-yl)-6-methylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and agrochemicals[][5].

Wirkmechanismus

The mechanism of action of 2-(5-Chlorothiophen-2-yl)-6-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(5-Chlorothiophen-2-yl)-1H-benzo[d]imidazole: Shares a similar thiophene ring but differs in the imidazole moiety.

    2-(5-Chlorothiophen-2-yl)pyridine: Lacks the imidazo[1,2-a]pyridine structure but contains the thiophene and pyridine rings.

Uniqueness

2-(5-Chlorothiophen-2-yl)-6-methylimidazo[1,2-a]pyridine is unique due to its specific combination of the thiophene and imidazo[1,2-a]pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Eigenschaften

CAS-Nummer

88594-29-0

Molekularformel

C12H9ClN2S

Molekulargewicht

248.73 g/mol

IUPAC-Name

2-(5-chlorothiophen-2-yl)-6-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C12H9ClN2S/c1-8-2-5-12-14-9(7-15(12)6-8)10-3-4-11(13)16-10/h2-7H,1H3

InChI-Schlüssel

NTKZUFCMDHNQRE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN2C=C(N=C2C=C1)C3=CC=C(S3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.